
n-Acetyl-o-propylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Acetyl-o-propylserine is a synthetic amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine molecule, with a propyl group attached to the oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction proceeds efficiently at temperatures ranging from 50°C to 70°C, resulting in the formation of n-Acetyl-o-propylserine.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves the use of acetic anhydride and serine in a controlled environment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
n-Acetyl-o-propylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
n-Acetyl-o-propylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of n-Acetyl-o-propylserine involves its interaction with specific molecular targets and pathways. The acetyl group can modulate the activity of enzymes and proteins by acetylation, affecting their function and stability. This compound can also interact with cellular receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose
n-Acetylglycine: Used in biochemical research and as a precursor in the synthesis of other compounds.
Uniqueness
n-Acetyl-o-propylserine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds. Its propyl group provides additional versatility in chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-acetamido-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZDPCSRCRTMTUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
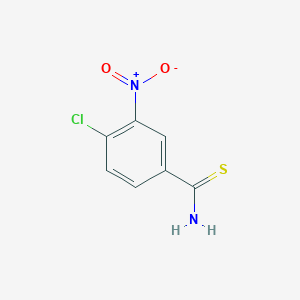

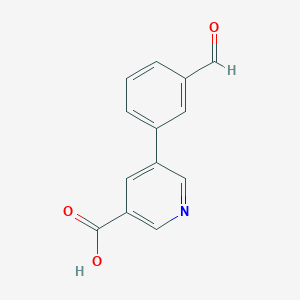
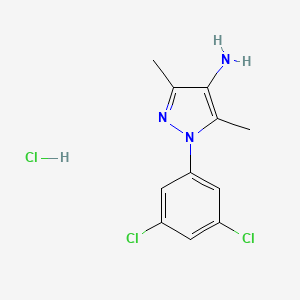
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)

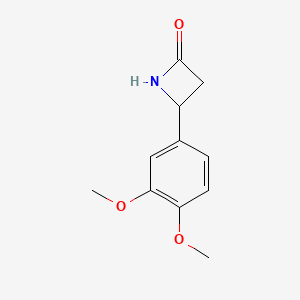
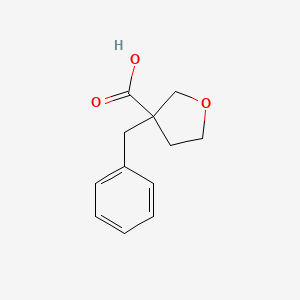

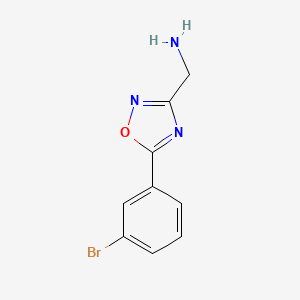
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

